N-ACETYL-beta-D-GLUCOSAMINE
Overview
Description
2-Acetamido-2-deoxy-beta-D-glucopyranose, also known as N-acetylglucosamine, is a derivative of glucose. It is an amino sugar and a prominent component of the polysaccharides found in the cell walls of bacteria and fungi. This compound plays a crucial role in various biological processes, including the formation of glycoproteins and glycolipids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ACETYL-beta-D-GLUCOSAMINE typically involves the acetylation of glucosamine. One common method is the reaction of glucosamine hydrochloride with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a controlled temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods due to their efficiency and specificity. Enzymes such as chitinase can hydrolyze chitin, a natural polymer found in the exoskeletons of crustaceans, to produce N-acetylglucosamine .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-beta-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-acetylglucosaminic acid.
Reduction: Reduction reactions can convert it into N-acetylglucosamine alcohol.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as hydrazine can be used for substitution reactions.
Major Products
Oxidation: N-acetylglucosaminic acid
Reduction: N-acetylglucosamine alcohol
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Acetamido-2-deoxy-beta-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: This compound is essential for studying cell wall biosynthesis in bacteria and fungi.
Medicine: It is used in the development of drugs targeting bacterial infections and inflammatory diseases.
Industry: N-acetylglucosamine is used in the production of dietary supplements and cosmetics
Mechanism of Action
The mechanism of action of N-ACETYL-beta-D-GLUCOSAMINE involves its incorporation into glycoproteins and glycolipids. It serves as a substrate for various enzymes, including glycosyltransferases, which catalyze the transfer of sugar moieties to proteins and lipids. This process is crucial for cell signaling, immune response, and structural integrity of cells .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-beta-D-galactopyranose: Similar in structure but differs in the orientation of the hydroxyl group at the C4 position.
2-Acetamido-2-deoxy-alpha-D-glucopyranose: Anomeric form of N-acetylglucosamine with the acetyl group in the alpha position.
N-Acetylgalactosamine: Similar structure but with a different configuration at the C4 position.
Uniqueness
2-Acetamido-2-deoxy-beta-D-glucopyranose is unique due to its specific role in the biosynthesis of bacterial and fungal cell walls. Its ability to undergo various chemical modifications makes it a versatile compound in synthetic chemistry and biomedical research .
Biological Activity
N-acetyl-beta-D-glucosamine (GlcNAc) is an amino sugar derived from chitin, a polysaccharide found in the exoskeletons of arthropods and the cell walls of fungi. It plays a crucial role in various biological processes, including cell signaling, inflammation, and joint health. This article reviews the biological activity of GlcNAc, highlighting its mechanisms of action, therapeutic applications, and recent research findings.
GlcNAc exhibits various biological activities through multiple mechanisms:
- Anti-inflammatory Effects : GlcNAc has been shown to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and chemokines, such as IL-6 and TNF-alpha, which are critical in the pathogenesis of inflammatory diseases .
- Chondroprotective Properties : Studies indicate that GlcNAc can promote cartilage health by reducing the degradation of type II collagen, a key component of cartilage. It influences cartilage metabolism by altering the ratio of collagen degradation to synthesis markers (C2C/PIICP) .
- Cell Membrane Permeability : Chemical modifications to GlcNAc enhance its ability to penetrate cell membranes, facilitating its therapeutic effects in various conditions .
Therapeutic Applications
GlcNAc has been investigated for several therapeutic applications:
- Joint Disorders : Clinical trials have demonstrated that GlcNAc supplementation can alleviate symptoms in patients with osteoarthritis and rheumatoid arthritis. For instance, a study involving healthy individuals showed that oral administration of GlcNAc at doses of 500 mg and 1,000 mg per day significantly suppressed changes in cartilage degradation markers compared to placebo .
Study | Population | Dosage | Outcome |
---|---|---|---|
Lee et al. (2020) | Healthy individuals | 500 mg/day & 1000 mg/day | Reduced C2C/PIICP ratio |
Clinical Trial (2021) | Patients with osteoarthritis | 1500 mg/day | Improved joint function |
- Skin Health : In dermatological applications, GlcNAc has been included in formulations aimed at improving skin hydration and barrier function. Studies indicate that it penetrates human skin effectively, enhancing topical formulations' efficacy .
Case Studies
- Joint Health Study : A randomized double-blind placebo-controlled trial evaluated the effects of GlcNAc on joint health in adults without arthritis symptoms. Results indicated significant improvements in cartilage metabolism markers after 16 weeks of supplementation at both low and high doses .
- Inflammation Model : Research involving lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that GlcNAc derivatives significantly reduced inflammatory markers compared to controls. This suggests potential for developing new anti-inflammatory therapies based on GlcNAc modifications .
Recent Research Findings
Recent studies continue to explore the potential benefits of GlcNAc:
- Synthesis of Derivatives : New derivatives of GlcNAc have been synthesized to enhance its anti-inflammatory properties further. These modifications aim to improve its efficacy in treating inflammatory diseases while maintaining safety profiles .
- Clinical Trials : Ongoing clinical trials are assessing the long-term effects of GlcNAc supplementation on joint health and inflammation control. Preliminary results are promising, indicating a favorable safety profile and significant therapeutic benefits .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-FMDGEEDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045979 | |
Record name | beta-N-Acetylglucosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | beta-N-Acetylglucosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14131-68-1, 72-87-7 | |
Record name | β-N-Acetylglucosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14131-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-beta-D-glucosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-N-Acetylglucosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL-.BETA.-D-GLUCOSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-N-Acetylglucosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.